Procinolol-d7
Description
Significance of Stable Isotope Labeling in Chemical and Biological Investigations
Stable isotope labeling is a non-radioactive technique used to track the passage of a molecule or atom through a reaction, metabolic pathway, or biological system. openaccessjournals.com By replacing specific atoms in a compound with their heavier, stable isotopes (such as deuterium (B1214612), carbon-13, or nitrogen-15), researchers can differentiate the labeled molecule from its naturally occurring, unlabeled counterparts. openaccessjournals.com This method is invaluable because the labeled compound is chemically almost identical to the parent molecule, ensuring it behaves similarly in biological and chemical systems. The key advantage is that these stable isotopes can be detected and quantified using modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. openaccessjournals.comtargetmol.com This allows for precise tracking and measurement, which is crucial for a wide range of scientific disciplines.
Overview of Deuterium-Labeled Compounds in Mechanistic and Analytical Studies
Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling. wikipedia.org The replacement of hydrogen with deuterium creates a deuterated compound that is slightly heavier than the original. This mass difference is easily detected by mass spectrometry, making deuterium-labeled compounds excellent internal standards for quantitative analysis. targetmol.comcerilliant.com When a known quantity of a deuterated standard is added to a sample, it allows for highly accurate measurement of the concentration of the unlabeled target compound, correcting for any sample loss during preparation or analysis. targetmol.com
Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of reaction for processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. google.com Researchers leverage this effect to study reaction mechanisms and to investigate the metabolic pathways of drugs and other xenobiotics. pharmgkb.org By observing how deuteration at specific sites affects the rate of metabolism, scientists can identify which parts of a molecule are targeted by metabolic enzymes. pharmgkb.orgnih.gov
Specific Research Rationale for Procinolol-d7 in Advanced Chemical Inquiry
Procinolol is a beta-adrenergic receptor antagonist, a class of drugs that also includes the widely studied compound propranolol (B1214883). targetmol.comijrpc.com The primary research application for this compound, its deuterated analogue, is as an internal standard for the quantification of Procinolol in biological matrices such as blood, plasma, or urine. splendidlab.compharmaffiliates.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), as it provides the highest degree of accuracy and precision.
While no specific metabolic studies on this compound are prominently published, its synthesis enables potential investigations into the metabolism of Procinolol. splendidlab.com By administering this compound and analyzing the resulting metabolites, researchers could elucidate the metabolic fate of the parent drug. Identifying the sites of metabolic reactions, such as oxidation or conjugation, is a critical step in drug development and toxicological assessment. The stability of the deuterium label allows for unambiguous tracking of the molecular backbone throughout the metabolic process.
Data Tables
The following tables provide key chemical data for Procinolol and its deuterated analogue, this compound.
Table 1: Chemical Properties of Procinolol
| Property | Value | Source |
|---|---|---|
| CAS Number | 27325-36-6 | targetmol.com |
| Molecular Formula | C₁₅H₂₃NO₂ | univr.it |
| Molecular Weight | 249.35 g/mol | ijrpc.com |
| Synonyms | 1-(o-Cyclopropylphenoxy)-3-(isopropylamino)-2-propanol |
| Physical State | Solid | targetmol.com |
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Catalogue Number | PA STI 074881 | pharmaffiliates.com |
| Molecular Formula | C₁₅H₁₆D₇NO₂ | pharmaffiliates.com |
| Molecular Weight | 256.39 g/mol | pharmaffiliates.com |
| Synonyms | 1-(2-Cyclopropylphenoxy)-3-[(1-methylethyl)amino]-2-propanol-d7 | splendidlab.com |
Properties
Molecular Formula |
C₁₅H₁₆D₇NO₂ |
|---|---|
Molecular Weight |
256.39 |
Synonyms |
1-(O-Cyclopropylphenoxy)-3-(isopropylamino)-2-propanol-d7; 1-(2-Cyclopropylphenoxy)-3-[(1-methylethyl)amino]-2-propanol-d7; (±)-Procinolol-d7; SD 2124-01-d7; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Procinolol D7
Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites
The synthesis of Procinolol-d7, chemically known as 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl-d7)amino]-2-propanol, necessitates precise control over the introduction of deuterium atoms. The primary goal is to achieve high isotopic enrichment at the desired positions while maintaining the structural and stereochemical integrity of the parent molecule.
Regioselective Deuteration Techniques for this compound Synthesis
The most common and efficient strategy for the synthesis of this compound involves the use of a deuterated building block. This "synthetic approach" ensures that deuterium is incorporated at specific, non-exchangeable positions. princeton.edu The key deuterated reagent for this synthesis is isopropylamine-d7.
A general and widely applicable method for the synthesis of aryloxypropanolamines like Procinolol involves a two-step process patsnap.comresearchgate.net:
Epoxide Formation: The synthesis typically begins with the reaction of 2-cyclopropylphenol (B47241) with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. This reaction forms the key intermediate, 1-(2-cyclopropylphenoxy)-2,3-epoxypropane.
Ring-Opening Amination: The epoxide ring is then opened by nucleophilic attack with isopropylamine-d7. This reaction forges the bond between the propanolamine (B44665) side chain and the deuterated isopropyl group, yielding the final this compound molecule.
This method is highly regioselective, as the amine preferentially attacks the terminal carbon of the epoxide, leading to the desired 2-hydroxy-3-aminopropane structure. The use of a pre-deuterated amine ensures that all seven deuterium atoms are located on the isopropyl group.
Alternative methods for deuteration, such as direct H/D exchange on the final Procinolol molecule, are generally less suitable for this specific labeling pattern. While catalysts like platinum on carbon (Pt/C) or ruthenium nanoparticles can facilitate H/D exchange, they often lack the required regioselectivity and can lead to deuterium scrambling across various positions in the molecule. scielo.org.mxnih.gov
Development and Optimization of Synthetic Routes for this compound
The development of synthetic routes for deuterated standards like this compound focuses on efficiency, scalability, and purity.
Novel Reaction Pathways and Catalyst Systems
While the classic epoxide ring-opening with a deuterated amine is the most direct route, research into novel catalytic systems for deuteration is ongoing. For example, methods for the radical deuteration of alkyl iodides using D₂O as the deuterium source have been developed, mediated by catalysts like triethylborane. nih.gov Photoinduced, catalyst-free methods for the deuteration of arylboronic acids with D₂O have also been reported. rsc.org Although not directly applied to Procinolol-synthesis, these advancements in deuteration chemistry offer potential future pathways for synthesizing deuterated pharmaceutical standards.
For the core synthesis of aryloxypropanolamines, various catalysts can be employed to improve reaction conditions and yields. Phase-transfer catalysts are often used in the initial etherification step to form the epoxide intermediate. patsnap.com
Scale-Up Considerations for Research-Grade this compound Production
The production of this compound is typically on a small, research-grade scale (milligrams to grams) for use as an analytical internal standard. pharma-industry-review.com However, the principles of process optimization and scale-up are still relevant to ensure a reliable supply of high-quality material.
Key considerations for scaling up the synthesis include:
Availability of Deuterated Reagents: The cost and availability of high-purity isopropylamine-d7 are significant factors.
Reaction Conditions: Optimizing temperature, reaction time, and solvent choice is crucial for maximizing yield and minimizing impurities. For larger scale syntheses, ensuring efficient heat transfer and mixing becomes critical. researchgate.net
Purification: Chromatographic purification, such as silica (B1680970) gel column chromatography, is typically required to isolate the final product with high chemical purity. Developing robust and scalable purification methods is essential. researchgate.net
Safety: Handling reagents like epichlorohydrin requires appropriate safety precautions, especially on a larger scale.
Isotopic Purity Assessment and Characterization of this compound
The utility of this compound as an internal standard is fundamentally dependent on its isotopic and chemical purity. Rigorous analytical characterization is therefore essential. pharma-industry-review.com
Mass Spectrometry (MS): Mass spectrometry is the primary technique used to confirm the mass of the deuterated compound and to assess the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, confirming the presence of the seven deuterium atoms. The mass spectrum will show a molecular ion peak at a higher m/z value compared to the unlabeled Procinolol. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of d7, as well as any lower deuterated species (d1-d6), can be quantified. researchgate.netnih.gov This ensures that the isotopic enrichment is high, typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and determining the specific sites of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl protons will be absent or significantly reduced to residual peaks. The remaining signals for the cyclopropyl, aromatic, and propanolamine backbone protons can be compared to the spectrum of unlabeled Procinolol to confirm the structural integrity of the molecule. thermofisher.comdrugbank.com
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum, providing definitive proof of the location of the deuterium labels. illinois.edu
The combination of MS and NMR data provides a comprehensive characterization of the this compound molecule, confirming its identity, chemical purity, and isotopic fidelity.
Interactive Data Table: Analytical Characterization of this compound
| Analytical Technique | Parameter Measured | Typical Expected Result for this compound | Reference |
| Mass Spectrometry (MS) | Molecular Weight | Confirmed molecular formula C₁₅H₁₆D₇NO₂ | caymanchem.com |
| Isotopic Enrichment | >98% d₇ incorporation | caymanchem.com | |
| ¹H NMR Spectroscopy | Proton Signals | Absence of signals for the isopropyl group protons | thermofisher.com |
| Structural Integrity | Presence of all other expected proton signals | thermofisher.com | |
| ²H NMR Spectroscopy | Deuterium Signals | Signals corresponding to the chemical shifts of isopropyl protons | illinois.edu |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | High purity (typically >98%) | pharma-industry-review.com |
High-Resolution Mass Spectrometry for Isotopic Abundance
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the isotopic abundance and confirming the successful deuteration of this compound. fda.gov This method offers high sensitivity and mass accuracy, enabling the precise measurement of the mass-to-charge ratio (m/z) of the protonated molecule and its isotopologues. fda.gov
The primary objective of this analysis is to quantify the percentage of Procinolol molecules that have incorporated all seven deuterium atoms. The analysis also identifies and quantifies the distribution of other isotopic species (d0 to d6). This is critical as the presence of significant amounts of lower-deuterated forms or the unlabeled compound (d0) can interfere with the quantification of the analyte in bioanalytical methods.
Table 1: Illustrative HRMS Data for a Synthesized Batch of this compound
| Isotopologue | Theoretical m/z | Observed m/z | Abundance (%) |
| Procinolol-d0 | 286.1756 | 286.1751 | < 0.1 |
| Procinolol-d1 | 287.1819 | - | < 0.5 |
| Procinolol-d2 | 288.1882 | - | < 0.5 |
| Procinolol-d3 | 289.1944 | - | < 1.0 |
| Procinolol-d4 | 290.2007 | - | < 1.5 |
| Procinolol-d5 | 291.2070 | - | < 2.0 |
| Procinolol-d6 | 292.2133 | 292.2130 | ~5.0 |
| This compound | 293.2195 | 293.2193 | > 90 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the specific positions of the deuterium atoms within the this compound molecule. brightspec.comtutorchase.com Deuterium (²H) NMR is a powerful tool for this purpose. magritek.com
In the case of this compound, the seven deuterium atoms are typically located on the isopropyl group. A ¹H NMR spectrum of this compound would show a significant reduction or complete disappearance of the signals corresponding to the isopropyl protons when compared to the spectrum of non-deuterated Procinolol.
Conversely, a ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. magritek.com The integration of these signals can provide a quantitative measure of the deuterium incorporation at each specific site. This level of detail is crucial to ensure that the deuteration has occurred at the intended, metabolically stable positions, which is important for its function as an internal standard.
Table 2: Representative NMR Data for this compound
| Nucleus | Procinolol (¹H) Chemical Shift (ppm) | This compound (¹H) Chemical Shift (ppm) | This compound (²H) Chemical Shift (ppm) |
| Isopropyl CH | ~3.0 (septet) | Signal absent or significantly reduced | ~3.0 |
| Isopropyl CH₃ | ~1.2 (doublet) | Signal absent or significantly reduced | ~1.2 |
Note: This table provides an illustrative comparison. Actual chemical shifts can vary based on the solvent and other experimental conditions.
Chromatographic Techniques for Chemical and Isotopic Purity Profiling
Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable for assessing the chemical and isotopic purity of this compound. nih.govnih.gov These methods separate this compound from any process-related impurities, such as starting materials, byproducts, or degradation products.
When coupled with a mass spectrometer (LC-MS), these techniques provide a comprehensive profile of the sample. The chromatogram indicates the chemical purity by showing a single major peak for this compound, with any other peaks representing impurities. faa.gov The mass spectrometer detector then provides the mass data for each eluting peak, confirming its identity.
For isotopic purity, the mass spectrum of the main peak is analyzed to determine the distribution of deuterated species, corroborating the findings from direct infusion HRMS. A well-developed chromatographic method will also be able to separate this compound from its non-deuterated counterpart, Procinolol, although this can be challenging due to their identical chemical properties. bvsalud.org
Table 3: Typical HPLC Purity Analysis Results for this compound
| Parameter | Specification | Result |
| Chemical Purity by HPLC (UV detection at 290 nm) | ≥ 98.0% | 99.5% |
| Isotopic Purity (d7) by LC-MS | ≥ 98% | 98.7% |
| Total Unlabeled (d0) by LC-MS | ≤ 0.5% | 0.1% |
Note: The presented results are typical for a high-quality batch of this compound.
Advanced Analytical Methodologies Utilizing Procinolol D7 As a Research Standard
Development and Validation of Chromatographic-Mass Spectrometric Assays
The combination of chromatography for physical separation and mass spectrometry for detection provides unparalleled specificity and sensitivity, making it the gold standard for bioanalysis. Propranolol-d7 is instrumental in the development and validation of these complex assays.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying minute concentrations of pharmaceuticals in complex biological matrices like plasma and urine. ijbpas.comresearchgate.net In this context, Propranolol-d7 is indispensable for ensuring the accuracy of results. An LC-MS/MS method for quantifying propranolol (B1214883) was developed and validated using Propranolol-d7 as the internal standard, achieving a linear range of 2.0500 ng/mL to 250.3060 ng/mL in human plasma. ijbpas.com
The methodology typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte (propranolol) and the internal standard (Propranolol-d7) from the biological matrix. ijbpas.com The extract is then injected into the LC system, where the compounds are separated on a specialized column, such as a Hypersil Gold C18 column. ijbpas.com The eluent flows into the mass spectrometer, which is operated in a multiple reaction monitoring (MRM) mode. This mode is highly selective, monitoring a specific precursor-to-product ion transition for both propranolol and Propranolol-d7, thereby minimizing interference from other compounds. researchgate.net Because Propranolol-d7 co-elutes with and has nearly identical ionization efficiency to propranolol, it effectively compensates for any analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement). lcms.cznih.gov
| Parameter | Example Value/Condition | Reference |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ijbpas.comresearchgate.net |
| Internal Standard | Propranolol-d7 | ijbpas.com |
| Biological Matrix | Human Plasma | ijbpas.com |
| Extraction | Liquid-Liquid Extraction or Solid Phase Extraction | ijbpas.com |
| Column | Hypersil Gold 50 x 4.6 mm | ijbpas.com |
| Detection Mode | Positive Electrospray Ionization (ESI), MRM | researchgate.net |
| Linear Range | 2.05 - 250.3 ng/mL | ijbpas.com |
A summary of typical parameters for the LC-MS/MS analysis of propranolol utilizing Propranolol-d7.
Gas chromatography-mass spectrometry (GC-MS) is another robust technique used for the analysis of propranolol and its metabolites. nih.gov Unlike LC-MS, GC-MS often requires the chemical derivatization of analytes like beta-blockers to increase their volatility and thermal stability. faa.gov A common derivatizing agent is pentafluoropropionic anhydride (B1165640) (PFPA). faa.gov
In this multi-step process, the use of Propranolol-d7 as an internal standard is crucial. It is added to the sample before extraction and derivatization, ensuring that it undergoes the exact same procedures as the native analyte. Any variability in extraction efficiency or derivatization yield is mirrored in both the analyte and the internal standard, allowing for precise correction. The resulting derivatized compounds are then separated on a GC column and detected by the mass spectrometer. A GC/MS method can selectively distinguish between propranolol, other beta-blockers, and their metabolites based on both retention time and unique mass fragmentation patterns. faa.gov The use of deuterated standards like PFPA-propranolol-d5 has been documented to help confirm the uniqueness of mass ions for accurate identification. faa.gov
The fundamental role of Propranolol-d7 is to serve as an ideal internal standard for quantitative analysis. caymanchem.comcerilliant.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The ratio of the analyte's response to the internal standard's response is used for quantification, rather than the absolute response of the analyte. faa.gov
Stable isotope-labeled compounds like Propranolol-d7 are considered the "gold standard" for internal standards in mass spectrometry for several reasons: nih.govsigmaaldrich.com
Co-elution: They have nearly identical chromatographic retention times to the unlabeled analyte.
Similar Extraction Recovery: They behave identically during sample preparation steps.
Correction for Matrix Effects: They experience the same degree of ion suppression or enhancement in the mass spectrometer's source. lcms.cz
Despite these similarities, they are easily differentiated by the mass spectrometer due to the mass difference between deuterium (B1214612) (D) and hydrogen (H). This ensures that the internal standard does not interfere with the measurement of the analyte. The use of a deuterated internal standard leads to higher accuracy and precision compared to using a structural analogue. nih.gov
| Feature | Propranolol (Analyte) | Propranolol-d7 (Internal Standard) | Advantage of Using Propranolol-d7 |
| Monoisotopic Mass | 259.1572 Da | 266.2000 Da (approx.) | Easily distinguished by mass spectrometry. caymanchem.com |
| Chromatography | Identical retention time and peak shape. | Identical retention time and peak shape. | Perfect co-elution allows for precise correction of analysis time variations. sigmaaldrich.com |
| Ionization | Subject to matrix effects (suppression/enhancement). | Subject to the same matrix effects. | The ratio of analyte to standard remains constant, correcting for signal variability. lcms.cznih.gov |
| Sample Prep | Variable recovery during extraction. | Experiences identical recovery variations. | Corrects for losses during sample workup, improving accuracy. nih.gov |
A table illustrating the comparative properties of propranolol and Propranolol-d7 and the resulting advantages of its use as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Spectroscopic Characterization and Quantification Techniques
Spectroscopic techniques provide valuable information about the structure and concentration of chemical compounds. While mass spectrometry is essential for differentiating isotopes, other spectroscopic methods are used to characterize the Propranolol-d7 molecule and quantify it in certain applications.
Infrared (IR) and Raman spectroscopy are techniques that measure the vibrational modes of a molecule, providing a unique "fingerprint" based on its chemical structure. nih.gov The Raman spectrum of propranolol is well-characterized, with a strong, distinct band observed at approximately 1385 cm⁻¹, which is attributed to the naphthalene (B1677914) moiety. researchgate.net Other characteristic peaks for propranolol appear at 1440 and 1577 cm⁻¹. researchgate.netresearchgate.net
For Propranolol-d7, the substitution of hydrogen with deuterium on the naphthalene ring would lead to predictable shifts in the vibrational spectra. The C-D bonds are heavier and vibrate at lower frequencies than C-H bonds. This isotopic effect would result in new or shifted peaks in the IR and Raman spectra, allowing for the differentiation of Propranolol-d7 from its unlabeled counterpart. This vibrational analysis can be used for structural confirmation and to assess the isotopic purity of the labeled standard. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variant of this technique that has been used for the quantitative detection of propranolol in biological fluids. nih.gov
| Spectroscopic Technique | Key Propranolol Vibrational Bands (cm⁻¹) | Significance for Propranolol-d7 | Reference |
| Raman Spectroscopy | 1385 (naphthalene ring) | C-D vibrations would appear at lower frequencies, allowing isotopic differentiation. | researchgate.net |
| 1440, 1577 | Shifts in these bands would confirm deuteration on the ring system. | researchgate.netresearchgate.net | |
| SERS | Naphthalene ring vibration | Enables ultra-sensitive detection; isotopic shifts would still be present. | nih.gov |
A summary of key vibrational bands for propranolol and the expected impact of deuteration as seen with Propranolol-d7.
UV-Visible spectrophotometry measures the absorption of light by a molecule in solution. Propranolol has a distinct absorption profile due to its naphthalene chromophore, with a wavelength of maximum absorbance (λmax) consistently reported at approximately 289 nm in acidic or methanolic solutions. asianpubs.orgredalyc.org This technique is simple, cost-effective, and widely used for quantifying propranolol in bulk drug and simple dosage forms. asianpubs.orgnih.gov
The deuterium substitution in Propranolol-d7 occurs on the naphthalene ring but does not significantly alter the electronic structure of the chromophore responsible for UV absorption. Therefore, Propranolol-d7 is expected to have a nearly identical UV-Vis spectrum and λmax to unlabeled propranolol. This means that UV-Vis spectrophotometry cannot distinguish between the labeled and unlabeled forms. However, it is a reliable method for determining the total concentration of the compound (propranolol and/or Propranolol-d7) in a solution of known composition, which is useful for preparing stock solutions and calibration standards before their use in mass spectrometric assays. redalyc.orgscholarsresearchlibrary.com
| Parameter | Reported Value/Range | Solvent/Medium | Reference |
| λmax | 289 nm | 0.01 M HCl | redalyc.org |
| λmax | 314.6 nm | Methanol (with reagent complex) | asianpubs.org |
| Linearity Range | 0.8 - 96.0 µg/mL | 0.01 M HCl | redalyc.org |
| Linearity Range | 5-50 μg/mL | Acetonitrile, Methanol, Phosphate Buffer | nih.gov |
A table of reported UV-Visible spectrophotometry data for the quantification of propranolol.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Advanced Sample Preparation Techniques for Complex Research Matrices
The accurate quantification of analytes in complex samples, such as plasma or urine, necessitates robust sample preparation to remove interfering substances. Procinolol-d7 is added at the beginning of this process to track and compensate for any loss of the target analyte.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques for purifying and concentrating analytes from intricate research samples. The optimization of these methods is crucial for achieving high recovery and clean extracts. This compound is an indispensable tool in this optimization process.
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. Optimization parameters include the selection of the sorbent type (e.g., C18, hydrophilic-lipophilic balanced), pH of the sample, and the composition of wash and elution solvents. nih.gov In methods developed for similar compounds like propranolol, deuterium-labeled internal standards such as propranolol-d7 are used to ensure precision. researchgate.net For instance, a method for propranolol and its metabolite used SPE to achieve extraction recoveries greater than 96%. researchgate.net The presence of this compound allows researchers to precisely measure the extraction efficiency of the parent compound across various conditions and select the optimal protocol.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Key optimization factors include the choice of organic solvent (e.g., toluene, ethyl acetate), the pH of the aqueous phase to ensure the analyte is in a neutral, extractable form, and the ionic strength of the solution. scielo.brijbpas.com In a typical LLE procedure for a related beta-blocker, plasma is made alkaline before being vortexed with an organic solvent. scielo.br By adding a known quantity of this compound to the plasma sample before extraction, analysts can use the recovery of the internal standard to correct for any analyte loss during the phase separation and solvent evaporation steps, thereby enhancing quantitative accuracy. ijbpas.com
The table below illustrates typical parameters optimized during SPE and LLE method development for beta-blocker analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Optimization Goal |
| Phase/Solvent | Sorbent Type (e.g., C18, HLB) | Organic Solvent (e.g., Toluene, TBME) | Maximize analyte retention/solubility |
| Sample pH | Adjusted to ensure analyte binding | Adjusted to neutralize analyte charge | Enhance interaction with the stationary phase or transfer to the organic phase |
| Wash Solution | Composition and strength | Not Applicable | Remove interferences without eluting the analyte |
| Elution Solvent | Strong solvent to desorb analyte | Back-extraction solution (optional) | Achieve complete recovery of the purified analyte |
| Ionic Strength | Adjusted with salts | Adjusted with salts ("salting out") | Improve analyte retention or drive it into the organic phase |
When sample volume is limited, microextraction techniques offer a powerful alternative, minimizing solvent consumption and waste. mdpi.com this compound is crucial for ensuring accuracy in these low-volume methods.
Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of extraction solvent and a disperser solvent, which are rapidly injected into the aqueous sample to form a cloudy solution. mdpi.com This maximizes the surface area for rapid analyte transfer. After centrifugation, the fine sedimented droplets are collected for analysis. A DLLME method for propranolol enantiomers in plasma utilized 1-undecanol (B7770649) as the extraction solvent and achieved a limit of quantification of 0.5 ng/mL. nih.gov
Solid-Phase Microextraction (SPME): SPME employs a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample, and the analyte partitions onto the coating. The fiber is then transferred to the injection port of a chromatograph for thermal desorption and analysis. Optimization involves selecting the fiber coating, controlling extraction time and temperature, and adjusting sample pH and ionic strength. mdpi.com
In both techniques, this compound would be added to the sample prior to extraction. Its subsequent detection alongside the target analyte allows for precise quantification, even with the minute sample and solvent volumes involved.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Methodological Validation Parameters for Analytical Reliability
For any research assay to be considered reliable, it must undergo rigorous validation. This compound is central to establishing the key performance characteristics of methods designed to quantify Procinolol or analogous compounds. Validation is typically performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govsphinxsai.com
Specificity and Selectivity: Specificity is the ability of a method to produce a signal for the target analyte without interference from other components in the sample matrix, such as metabolites or impurities. researchgate.net Selectivity refers to the ability to distinguish between two or more different analytes. In modern chromatographic methods coupled with tandem mass spectrometry (LC-MS/MS), high selectivity is achieved by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated internal standard, like this compound. ornl.gov This ensures that the detected signals are unequivocally from the compounds of interest.
Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. redalyc.org To establish linearity, a series of calibration standards are prepared and analyzed, and the response ratio (analyte peak area / internal standard peak area) is plotted against concentration. The use of this compound corrects for any variability in injection volume or instrument response. A high correlation coefficient (R²) value, typically >0.99, indicates excellent linearity. ajpaonline.com
The following table shows representative linearity data from validated methods for similar beta-blockers.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |
| Propranolol | 5 - 50 | 0.9988 | nih.gov |
| Propranolol | 2 - 24 | 0.999 | ijper.org |
| Propranolol | 10 - 60 | 0.999 | ajpaonline.com |
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the measured value to a known true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. researchgate.netresearchgate.net The consistent use of this compound as an internal standard is critical for achieving high precision and accuracy, as it corrects for random and systematic errors during sample handling and analysis. Validated methods typically require %RSD values to be below 15% (or 20% at the lower limit of quantification), with accuracy within 85-115%. researchgate.net
Robustness: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in analytical parameters, such as mobile phase composition, pH, flow rate, or column temperature. nih.govnih.gov The stability of the analytical results, despite these minor changes, indicates the method is reliable for routine use. The consistent signal from this compound relative to the analyte across these variations helps confirm the method's robustness. ijper.org
The table below summarizes typical acceptance criteria for these validation parameters.
| Validation Parameter | Measurement | Typical Acceptance Criteria | Role of this compound |
| Precision | Relative Standard Deviation (%RSD) | < 15% | Corrects for random variations in sample processing and injection. |
| Accuracy | % Recovery | 85% - 115% | Corrects for analyte loss, ensuring the calculated concentration is close to the true value. |
| Robustness | %RSD after minor parameter changes | < 15% | Ensures the analyte/internal standard response ratio remains stable, confirming method reliability. |
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified with precision. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. ijper.org It is typically the lowest point on the calibration curve and often corresponds to an S/N ratio of 10. nih.gov The development of highly sensitive methods with low LOD and LOQ values is essential for many research applications. While this compound does not have an LOD or LOQ in the context of being an analyte, its use in an assay is instrumental in reliably measuring the low concentrations of the target compound at the LOQ.
The following table presents typical LOD and LOQ values from validated HPLC methods for a related beta-blocker, demonstrating the sensitivity achievable in research settings.
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Propranolol | 0.27 | 0.85 | nih.gov |
| Propranolol | 0.30 | 0.92 | ijper.org |
| Propranolol | 0.099 | 0.300 | ajpaonline.com |
Mechanistic Investigations Through Isotope Effects with Procinolol D7
Kinetic Isotope Effects (KIE) in Enzymatic and Chemical Reactions
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org In the case of Procinolol-d7, this is the ratio of the reaction rate of Procinolol (containing hydrogen) to that of this compound (containing deuterium). This effect arises primarily from the mass difference between isotopes, which affects the zero-point vibrational energies of chemical bonds. princeton.edu A C-D bond has a lower zero-point energy than a C-H bond, meaning it requires more energy to be broken.
Primary Deuterium (B1214612) Kinetic Isotope Effects: Elucidation of Rate-Determining Steps
A primary deuterium KIE is observed when the bond to the isotopically labeled hydrogen atom is broken or formed in the rate-determining step of the reaction. libretexts.org The cleavage of a C-D bond is slower than the cleavage of a C-H bond, resulting in a "normal" KIE where the ratio kH/kD is greater than 1, typically ranging from 2 to 8. princeton.edulibretexts.org
Table 1: Illustrative Primary KIE Data for Procinolol Metabolism This table presents hypothetical data illustrating how primary KIEs can pinpoint the rate-determining step in different metabolic pathways of Procinolol.
| Deuterated Position in this compound | Metabolic Reaction | Observed KIE (kH/kD) | Interpretation |
| Isopropyl methine (CH) | N-Deisopropylation | 6.5 | C-H bond cleavage is the rate-determining step. |
| Cyclohexyl ring | Ring Hydroxylation | 1.2 | C-H bond cleavage is not rate-determining. |
| Carbon alpha to -OH | Oxidation to Ketone | 4.8 | C-H bond cleavage is partially rate-determining. |
Secondary Deuterium Kinetic Isotope Effects: Insights into Transition State Geometry
Secondary Deuterium Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgprinceton.edu These effects are typically much smaller than primary KIEs, with kH/kD values usually ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, SKIEs provide crucial information about changes in the geometry and hybridization of the transition state. princeton.eduwayne.edu
SKIEs are classified based on the position of the isotope relative to the reaction center:
α-Secondary KIEs: Isotopic substitution on the carbon atom undergoing a change in hybridization. A normal KIE (kH/kD > 1) is typically observed for reactions where the hybridization changes from sp3 to sp2, as the C-H bending vibrations become less restricted in the transition state. An inverse KIE (kH/kD < 1) is seen for sp2 to sp3 changes. wikipedia.org
β-Secondary KIEs: Isotopic substitution on a carbon adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond's electrons help to stabilize a developing positive charge in the transition state.
By using this compound deuterated at specific, non-reacting sites, researchers can probe the structure of the transition state during its enzymatic metabolism or binding. For example, an inverse SKIE in a reaction catalyzed by a β-lactamase could indicate a transition state where a carbonyl group becomes tetrahedral. nih.gov
Table 2: Example Secondary KIEs for Probing Transition State Structure This hypothetical table shows how SKIEs for a nucleophilic substitution reaction involving Procinolol could distinguish between different mechanisms.
| Isotopic Position | Proposed Mechanism | Hybridization Change at α-carbon | Expected SKIE (kH/kD) | Insight into Transition State |
| α-carbon | SN1 | sp3 → sp2 | ~1.15 - 1.25 (Normal) | Carbocation-like, planar geometry. |
| α-carbon | SN2 | sp3 → sp3 | ~0.95 - 1.05 (Inverse/Normal) | Pentavalent, crowded geometry. wikipedia.org |
| β-carbon | SN1 (Carbocation formation) | N/A | > 1.0 (Normal) | Stabilization of positive charge via hyperconjugation. |
Theoretical and Computational Approaches for KIE Prediction and Interpretation
Modern computational chemistry provides powerful tools for predicting and interpreting kinetic isotope effects. wayne.edudigitellinc.com Methods such as Density Functional Theory (DFT) can be used to model the reaction pathway, calculating the potential energy surface and locating the ground state and transition state structures. wayne.edu
For both the light (Procinolol) and heavy (this compound) isotopologues, vibrational frequencies can be calculated for the ground state and the transition state. The differences in zero-point vibrational energies between the two isotopes in these states allow for a theoretical prediction of the KIE. princeton.edu Comparing these computed KIEs with experimentally measured values allows researchers to validate or reject a proposed reaction mechanism. osti.gov This synergy between experiment and theory is crucial for distinguishing between complex mechanisms, such as concerted versus stepwise pathways, or for refining the precise geometry of a transition state. nih.govnih.gov Machine-learning force fields are also being developed to generate a large number of trajectories for KIE predictions efficiently. digitellinc.com
Binding Isotope Effects (BIE) in Ligand-Macromolecule Interactions
When a ligand like this compound binds to a macromolecule such as a receptor or an enzyme, changes in the vibrational environment of the isotopically substituted bonds can lead to a preference for either the light or heavy isotope in the bound state. nih.gov This phenomenon, known as the Binding Isotope Effect (BIE), is a powerful tool for studying the subtle atomic and conformational changes that occur during molecular recognition. nih.gov BIEs are essentially equilibrium isotope effects, reflecting the difference in binding affinity between the deuterated and non-deuterated ligand.
Probing Conformational Changes and Vibrational Frequencies upon Binding
The binding of a flexible molecule like Procinolol into the constrained active site of a receptor immobilizes conformationally flexible groups. nih.gov This restriction of rotational and vibrational freedom can alter the vibrational frequencies of bonds. Because C-D bonds have different vibrational frequencies than C-H bonds, the energetic cost of "freezing" these vibrations upon binding can differ between Procinolol and this compound.
By measuring the BIE, scientists can gain high-resolution information about which parts of the molecule become more rigid upon binding. For example, if deuteration in the flexible isopropylamino side chain of this compound results in a significant BIE, it suggests that this part of the molecule adopts a more fixed conformation within the binding pocket of its target beta-adrenergic receptor. This helps to build a more detailed picture of the bound-state conformation.
Analysis of Intermolecular Forces and Molecular Recognition Mechanisms
Molecular recognition is governed by a network of weak intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. Isotopic substitution can subtly influence these forces. A C-D bond is slightly shorter and less polarizable than a C-H bond. While these differences are small, they can alter the strength of van der Waals contacts within a tightly packed receptor binding site.
If a C-H bond on Procinolol acts as a donor in a weak C-H···O hydrogen bond with the receptor, substituting it with deuterium could slightly alter the strength of this interaction, leading to an observable BIE. Therefore, by systematically measuring BIEs with this compound deuterated at different positions, it is possible to map the critical points of contact and understand the specific intermolecular forces that are key to its binding affinity and selectivity. nih.gov
Deuterium Exchange Studies to Investigate Molecular Dynamics
Deuterium exchange studies are powerful techniques for probing the structure and dynamics of molecules. The introduction of deuterium atoms into Procinolol creates a heavier, isotopically labeled version of the molecule that can be distinguished from its non-deuterated counterpart by mass spectrometry.
Hydrogen-Deuterium Exchange (HDX) Coupled with Mass Spectrometry
Hydrogen-Deuterium Exchange coupled with Mass Spectrometry (HDX-MS) is a biophysical technique used to study protein conformation and dynamics. creative-proteomics.com In the context of this compound, this method would be employed to understand how the drug interacts with its biological targets, such as β-adrenergic receptors.
The general workflow involves incubating the target protein with this compound in a deuterated buffer (D₂O). The rate at which the protein's backbone amide hydrogens exchange with deuterium from the solvent provides information about the protein's solvent accessibility and secondary structure. thermofisher.comyoutube.com Regions of the protein that are protected from exchange upon binding to this compound would be identified as part of the binding site or areas undergoing conformational change. youtube.com The process involves:
Incubation: The target protein and this compound are incubated in a D₂O buffer for varying time points.
Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature. youtube.com
Digestion: The protein is digested into smaller peptides, typically using an acid-stable protease like pepsin. youtube.com
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by a mass spectrometer to measure the amount of deuterium incorporated. creative-proteomics.com
By comparing the deuterium uptake of the protein in the presence and absence of this compound, researchers can map the interaction interface.
Real-time Monitoring of Deuterium Exchange Kinetics
Advances in HDX-MS technology allow for the real-time monitoring of deuterium exchange kinetics, capturing dynamic events on a millisecond timescale. nih.gov This is particularly useful for studying weakly protected regions of proteins, such as exposed loops or intrinsically disordered regions, which exchange very rapidly. nih.gov For a drug like this compound, real-time monitoring could reveal transient conformational states of its receptor during the binding process. Automated systems can perform rapid mixing and quenching, enabling the observation of the full kinetic transitions for many amide groups. nih.gov
Elucidation of Metabolic Pathways and Enzymatic Mechanisms Using Deuterated Procinolol
The use of deuterated compounds like this compound is a cornerstone of drug metabolism studies. The deuterium label acts as a tracer, allowing for the unambiguous identification of the drug and its metabolites against a complex biological background.
In Vitro Metabolic Stability and Biotransformation Pathways (excluding human clinical metabolism)
In vitro systems are commonly used to assess the metabolic stability and identify the biotransformation pathways of new chemical entities. For this compound, these studies would typically involve incubating the compound with liver microsomes or S9 fractions from various species (e.g., rat, dog) or with specific microorganisms known to model mammalian metabolism.
For instance, studies on the parent compound, propranolol (B1214883), using rat liver S9 fractions have shown that it is rapidly metabolized. nih.gov The primary metabolic pathways for propranolol include ring oxidation and side-chain oxidation. pharmgkb.org A similar experimental setup for this compound would allow researchers to determine its rate of metabolism and identify the metabolites formed. The presence of the deuterium label would aid in distinguishing drug-related material from endogenous matrix components.
Fungal biotransformation models, such as Cunninghamella echinulata, have also been used to study propranolol metabolism, identifying metabolites like 4-hydroxypropranolol (B128105) and desisopropylpropranolol. nih.gov Applying this model to this compound could reveal similar or different metabolic pathways, providing insight into its potential environmental fate and transformation.
Identification of Intermediate Species and Metabolites (in non-human biological systems)
Following incubation in an in vitro system, liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) is the primary analytical tool for identifying metabolites. The mass shift corresponding to the seven deuterium atoms in this compound provides a clear signature for tracking its metabolic fate.
For propranolol, known metabolites in non-human systems include N-desisopropylpropranolol and various hydroxylated forms. nih.gov A theoretical study with this compound would aim to identify the corresponding deuterated metabolites. The fragmentation pattern in the MS/MS spectrum would confirm the structure of these metabolites and pinpoint the site of metabolic modification relative to the deuterium-labeled positions.
Table 1: Theoretical Metabolites of this compound in Non-Human In Vitro Systems
| Parent Compound | Theoretical Metabolite | Metabolic Reaction |
| This compound | Hydroxythis compound | Hydroxylation |
| This compound | N-desisopropylthis compound | N-dealkylation |
| This compound | This compound Glucuronide | Glucuronidation |
This table is illustrative and based on the known metabolism of propranolol. Specific experimental data for this compound is not available.
Characterization of Enzyme Active Sites and Catalytic Cycles
The deuterium atoms in this compound can produce a kinetic isotope effect (KIE), a phenomenon where the rate of a reaction changes when an atom in a bond being broken is replaced with its heavier isotope. google.com If a carbon-hydrogen bond at a site of metabolism is replaced with a carbon-deuterium bond, the reaction rate often decreases. google.com
This effect is a powerful tool for characterizing enzyme active sites and catalytic mechanisms. For example, the metabolism of propranolol to 4-hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.org By synthesizing different versions of this compound with deuterium atoms at specific positions, researchers could investigate the mechanism of this hydroxylation. A significant KIE observed when deuterium is placed at the 4-position of the naphthyl ring would provide strong evidence that the breaking of this C-H bond is the rate-limiting step in the catalytic cycle of CYP2D6 for this substrate.
Such studies help in understanding which enzymes are responsible for the drug's metabolism and can predict potential drug-drug interactions.
Research Applications and Future Directions for Procinolol D7 As a Chemical Probe
Utilization of Procinolol-d7 in Preclinical Pharmacokinetic Research Models
The use of stable isotope-labeled compounds like this compound is fundamental to modern pharmacokinetic analysis. In preclinical research, understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is critical. This compound serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) assays, allowing for precise and accurate quantification of the non-labeled parent drug, Propranolol (B1214883), in biological matrices.
Investigating Absorption, Distribution, and Elimination Processes (excluding human clinical outcomes)
In non-clinical animal models, this compound is essential for elucidating the pharmacokinetic profile of Propranolol. Studies in species such as rats, dogs, and monkeys have been conducted to understand these fundamental processes. nih.gov Following administration, Propranolol is generally absorbed well and distributed widely into tissues, including the brain, kidney, liver, and lungs. nih.gov The elimination is primarily through metabolic processes in the liver, with the resulting metabolites excreted in the urine. nih.gov
The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring that the measured concentrations of Propranolol are highly reliable. This precision is vital for accurately calculating key pharmacokinetic parameters.
Table 1: Illustrative Pharmacokinetic Parameters of Propranolol in Preclinical Models Data for the parent compound Propranolol, obtained using analytical methods reliant on internal standards like this compound.
| Parameter | Species | Finding | Reference |
| Absorption | Rat, Dog, Monkey | Well absorbed after oral administration. | nih.gov |
| Distribution | Rat, Dog, Monkey | Widely distributed to various tissues including liver, lung, and kidney. | nih.gov |
| Metabolism | General | Extensive first-pass metabolism in the liver. | nih.govscielo.br |
| Elimination | General | Primarily via metabolic transformation and excretion of products in urine. | nih.gov |
Assessment of Metabolic Clearance and Interspecies Differences (non-human models)
Metabolic clearance is a crucial factor determining a drug's half-life and exposure. Propranolol undergoes metabolism through several pathways, including side-chain oxidation and glucuronidation, which are mediated by Cytochrome P-450 enzymes. nih.gov Studies have revealed significant interspecies differences in metabolic rates and pathways.
This compound enables researchers to conduct comparative metabolic studies across different animal species. By accurately quantifying Propranolol in the plasma of rats, dogs, and monkeys, researchers can compare clearance rates and identify the species that most closely resembles human metabolism, thereby selecting the most appropriate animal model for further toxicological and efficacy studies. For instance, some studies have shown that dogs exhibit specific metabolic profiles for β-adrenergic receptor antagonists. caymanchem.com The ability to generate precise quantitative data, facilitated by this compound, is paramount for these interspecies comparisons.
Role in Drug Discovery and Development Research (Pre-Candidate Stage)
In the early stages of drug discovery, numerous compounds are synthesized and evaluated to identify a promising preclinical candidate. This compound plays a critical supporting role in the analytical chemistry required for this phase.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Lead optimization is an iterative process where a "lead" compound with promising activity is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. danaher.combiobide.com When developing new molecules based on the Propranolol scaffold, chemists generate a series of analogs.
To establish a Structure-Activity Relationship (SAR), these new analogs must be tested in various in vitro and in vivo assays. upmbiomedicals.com this compound can be used as an internal standard to accurately quantify the concentration of these new chemical entities in biological systems. This allows researchers to correlate specific structural modifications with changes in activity, metabolic stability, or target engagement, guiding the design of more potent and effective drug candidates. danaher.comnih.gov
Mechanistic Toxicology Investigations (non-clinical)
Before a drug candidate can be considered for human trials, its potential for toxicity must be thoroughly investigated in non-clinical safety studies. criver.com These studies involve administering the drug to animals to identify any adverse effects and to determine a safe exposure range. Propranolol has been noted to affect the neuromuscular, renal, and lymphatic systems in juvenile rat studies at high doses. fda.gov For instance, a No Observed Adverse Effect Level (NOAEL) for general toxicity in one study was established at 10 mg/kg/day in juvenile rats. fda.gov
In such mechanistic toxicology studies, this compound is used to perform toxicokinetic (TK) analysis. By serving as the internal standard, it allows for the precise measurement of the concentration of the test article (Propranolol or its analog) in the plasma and tissues of the study animals. This is crucial for establishing a clear link between drug exposure (concentration) and any observed toxicological effects, which is a key requirement for risk assessment. criver.comnih.gov
Table 2: Summary of Non-Clinical Toxicology Findings for Propranolol Exposure levels in these studies are determined using validated analytical methods that rely on reference standards.
| Finding | Species | Details | Reference |
| Neuromuscular Development | Juvenile Rat | A dose-related increase in delayed air righting reflex was observed. The NOAEL was 20 mg/kg/day. | fda.gov |
| General Toxicity | Juvenile Rat | Reversible abnormalities, including minimal renal cysts and dilation of kidney pelvis/tubules, were noted at higher doses. The NOAEL was 10 mg/kg/day. | fda.gov |
| CNS Manifestations | General (Overdose) | As a lipophilic beta-blocker, Propranolol can cross the blood-brain barrier, potentially causing CNS effects in overdose situations. | nih.gov |
Contribution to Impurity Profiling and Reference Standard Development in Pharmaceutical Sciences
The quality, purity, and consistency of an active pharmaceutical ingredient (API) are non-negotiable in drug manufacturing. This compound, as a high-purity, certified reference material, is central to achieving this quality control. cerilliant.comsigmaaldrich.com
The identification and control of impurities in drug substances are required by regulatory bodies to ensure patient safety. usp.orgenamine.net During the synthesis of Propranolol, or during its storage, related substances and degradation products can emerge as impurities. synzeal.comresearchgate.net Analytical methods, such as high-performance liquid chromatography (HPLC) and LC-MS, are developed to detect and quantify these impurities. onlinescientificresearch.com
In this context, this compound is used as an internal standard to ensure the analytical method is accurate and reliable. sigmaaldrich.com By adding a known amount of this compound to the sample containing the Propranolol API, analysts can precisely quantify not only the API itself but also any impurities present, even at very low levels. synzeal.com This process is vital for batch release testing and stability studies, ensuring that every batch of the drug meets the stringent purity specifications set by pharmacopeias and regulatory authorities. cambrex.com
Table 3: Characteristics of this compound as a Reference Standard
| Characteristic | Description | Significance | Reference |
| Identity | (±)-1-[(1-methylethyl)amino]-3-(1-naphthalenyl-2,3,4,5,6,7,8-d7-oxy)-2-propanol | A stable isotope-labeled version of Propranolol. | caymanchem.com |
| Purity | High isotopic purity (e.g., ≥99% deuterated forms). | Ensures it does not interfere with the quantification of the non-labeled analyte. | caymanchem.com |
| Application | Internal standard for GC- or LC-MS. | Corrects for variability in sample processing and instrument analysis, leading to high accuracy and precision. | cerilliant.comsigmaaldrich.com |
| Use Case | Pharmaceutical research, impurity profiling, clinical toxicology, forensic analysis. | Enables reliable quantification of Propranolol in various matrices for quality control and research. | cerilliant.comsigmaaldrich.com |
Emerging Research Areas for Deuterated Analogues and Isotope Effects
The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612) (²H or D) in a molecule like Procinolol creates this compound. This isotopic substitution, while seemingly minor, induces significant changes in the molecule's physicochemical properties that are leveraged in various scientific research fields. The primary consequence of deuteration is the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dovepress.comresearchgate.net This stronger bond requires more energy to break, leading to a slower rate of reactions that involve the cleavage of this bond—a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). dovepress.comportico.orgresearchgate.net This effect, along with the mass difference, makes deuterated compounds like this compound valuable tools for exploring new frontiers in biomedical and analytical research.
Application in Proteomics and Metabolomics Research
The fields of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) rely heavily on precise and accurate quantification of molecules in complex biological samples. Deuterated compounds, such as this compound, are instrumental in these disciplines, primarily serving as internal standards in mass spectrometry (MS)-based quantitative analyses. caymanchem.comsymeres.com
Mass spectrometry is a dominant analytical tool for identifying and quantifying metabolites and peptides. nih.gov The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is a gold-standard method for quantification. In this approach, a known quantity of the deuterated standard is added to a biological sample before processing. faa.gov Because this compound is chemically identical to the non-labeled Procinolol, it experiences the same extraction losses and ionization suppression or enhancement during MS analysis. However, it can be distinguished from the native compound by its higher mass. By comparing the signal intensity of the analyte (Procinolol) to that of the known-concentration internal standard (this compound), researchers can achieve highly accurate and precise quantification, correcting for any variations during sample preparation and analysis. faa.gov This technique is fundamental to pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is a core component of metabolomics research. symeres.com
Furthermore, deuterated analogues are used to investigate metabolic pathways. symeres.com When a deuterated drug is introduced into a biological system, its metabolic breakdown can be traced by mass spectrometry. Because the deuterium atoms are retained in the metabolites, they produce unique isotopic signatures. This allows for the unambiguous identification of drug-derived metabolites from the vast pool of endogenous molecules, helping to construct a comprehensive metabolic map. nih.gov The kinetic isotope effect can also be exploited to study metabolism; by deuterating specific sites on a molecule, researchers can slow down metabolism at that position, which can help in identifying transient or low-abundance metabolites and understanding the role of specific enzymes like cytochrome P450s in drug breakdown. portico.orgnih.gov
Table 1: Application of Deuterated Standards in Quantitative Mass Spectrometry
| Feature | Description | Relevance to Proteomics/Metabolomics |
| Chemical Equivalence | The deuterated standard (e.g., this compound) behaves identically to the endogenous analyte during sample extraction and chromatography. | Ensures that both the analyte and the standard are equally affected by sample matrix effects and processing variability. |
| Mass Difference | The standard is easily distinguished from the analyte by its higher mass in the mass spectrometer. caymanchem.com | Allows for separate and simultaneous detection and quantification of both the analyte and the standard. |
| Known Concentration | The deuterated standard is added to the sample at a precise, known concentration. faa.gov | Provides a fixed reference point against which the unknown concentration of the analyte can be accurately measured. |
| Ratio-Based Quantification | The concentration of the analyte is determined by the ratio of its MS signal to the MS signal of the standard. faa.gov | Corrects for variations in instrument response and sample loss, leading to high precision and accuracy. |
Development of Novel Analytical Techniques Leveraging Isotopic Tags
The utility of isotopic labeling extends beyond its use as a simple internal standard, driving the development of sophisticated analytical techniques. These methods leverage the unique properties of stable isotopes to enable multiplexed analysis, enhance sensitivity, and provide structural information.
One of the key advancements in quantitative proteomics is the use of isobaric tags, such as Tandem Mass Tags (TMTs). nih.govacs.org In this method, peptides from different samples (e.g., control vs. treated) are labeled with tags that are chemically identical and have the same total mass (isobaric). acs.org During mass spectrometry analysis, the identically labeled peptides from different samples appear as a single peak. However, upon fragmentation (MS/MS), the tags break apart to produce "reporter ions" of different masses. nih.govacs.org The relative intensity of these reporter ions corresponds to the relative abundance of the peptide in each of the original samples, allowing for simultaneous identification and quantification. While this compound itself is not an isobaric tag, the principles of its use—relying on mass differences for quantification—are foundational to these advanced techniques.
Another powerful technique that relies on deuterium is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). mdpi.com This method is used to study protein conformation, dynamics, and interactions. Proteins are exposed to a deuterated solvent (heavy water, D₂O), causing the hydrogen atoms on the protein's backbone to gradually exchange with deuterium atoms from the solvent. mdpi.com The rate of this exchange depends on the hydrogen's solvent accessibility; hydrogens buried within the protein's core or involved in hydrogen bonding exchange much slower than those on the surface. mdpi.com By measuring the rate and extent of deuterium uptake in different parts of the protein over time, scientists can map protein structure, identify regions of flexibility, and pinpoint binding sites for drugs or other proteins. This provides crucial insights into a drug's mechanism of action at a molecular level.
The development of these and other isotope-based methods continues to push the boundaries of analytical chemistry, providing ever more detailed views into complex biological systems.
Table 2: Overview of Analytical Techniques Using Isotopic Tags
| Technique | Principle | Primary Application |
| Stable Isotope Dilution MS | A known amount of a heavy isotope-labeled version of the analyte (e.g., this compound) is added to a sample for absolute quantification based on signal ratios. faa.gov | Accurate quantification of small molecules (drugs, metabolites) and peptides in complex mixtures. |
| Isotope-Coded Affinity Tags (ICAT) | Peptides from two samples are labeled with light or heavy isotope-coded tags that specifically react with certain amino acids (e.g., cysteine). The relative abundance is determined by comparing the MS signal intensities of the light and heavy peptide pairs. acs.org | Quantitative proteomics, comparing protein expression between two states. |
| Tandem Mass Tags (TMT) | Peptides from multiple samples are labeled with isobaric tags. Quantification is based on the relative intensities of reporter ions generated during MS/MS fragmentation. nih.govacs.org | Multiplexed quantitative proteomics, allowing for the simultaneous comparison of multiple samples. |
| Hydrogen/Deuterium Exchange MS (HDX-MS) | The rate of exchange of protein backbone amide hydrogens with deuterium from a solvent is measured by MS. The exchange rate reflects the protein's structure and solvent accessibility. mdpi.com | Probing protein conformation, dynamics, and molecular interactions (e.g., drug-protein binding). |
Q & A
Q. What are the best practices for synthesizing Procinolol-d7 with high isotopic purity?
To ensure high isotopic purity, researchers should document synthesis protocols with granularity, including deuterium incorporation methods, solvent systems, and purification steps (e.g., HPLC conditions). Detailed replication guidelines, such as specifying reaction temperatures and catalyst ratios, are critical for reproducibility. Adherence to NIH reporting standards for preclinical research ensures transparency .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for verifying deuterium labeling efficiency and structural fidelity. Researchers should report spectral data (e.g., δ values for deuterium peaks) and validate results against non-deuterated analogs. Clear figure legends and supplementary spectral datasets enhance reproducibility .
How to formulate a PICOT-based research question for this compound’s efficacy in preclinical models?
Use the PICOT framework:
- P (Population): Rodent models with induced hypertension.
- I (Intervention): this compound administration.
- C (Comparison): Non-deuterated Procinolol.
- O (Outcome): Blood pressure reduction and metabolic stability.
- T (Time): 8-week longitudinal study. This structure ensures alignment with hypothesis-driven experimental design .
Q. What ethical considerations are critical when designing animal studies with this compound?
Follow institutional animal care guidelines, including justification for sample sizes and humane endpoints. Protocols must address deuterium’s biological impact (e.g., isotopic toxicity) and obtain ethics committee approval. Transparent reporting in manuscripts is mandatory to meet journal standards .
Q. What parameters should be included in stability studies of this compound across solvents?
Report degradation kinetics (e.g., half-life in aqueous vs. organic solvents), storage conditions (temperature, light exposure), and analytical validation methods (e.g., UV-Vis spectrophotometry). Use International System of Units (SI) for consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vivo models?
Apply systematic contradiction analysis:
Q. What statistical approaches are recommended for longitudinal studies assessing this compound’s metabolic stability?
Use mixed-effects models to account for intra-subject variability. Pair non-parametric tests (e.g., Wilcoxon signed-rank) with Bonferroni corrections for multiple comparisons. Pre-register analysis plans to mitigate bias .
Q. How to optimize LC-MS/MS detection limits for this compound in complex biological matrices?
Employ matrix-matched calibration curves and isotope dilution internal standards. Optimize ionization parameters (e.g., ESI voltage, collision energy) and column chemistry (e.g., C18 vs. HILIC). Validate method robustness using FDA bioanalytical guidelines .
Q. How to validate the specificity of this compound’s deuterium labeling in metabolic pathway studies?
Use tandem mass spectrometry (MS/MS) to distinguish deuterated metabolites from endogenous analogs. Compare fragmentation patterns with synthetic reference standards. Cross-validate findings using stable isotope tracing in cell cultures .
Q. What strategies mitigate isotopic effects on this compound’s binding affinity in receptor assays?
Conduct parallel assays with non-deuterated Procinolol to isolate isotopic impacts. Use surface plasmon resonance (SPR) to quantify kinetic differences (e.g., on/off rates). Report ΔΔG values to contextualize deuterium’s thermodynamic influence .
Methodological Guidance
- Data Contradiction Analysis : Frame discrepancies as opportunities to refine hypotheses. For example, inconsistent bioavailability data may highlight unaccounted enzymatic interactions .
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register protocols on platforms like Open Science Framework to enhance credibility .
- Manuscript Preparation : Structure discussions around unresolved questions (e.g., "Why did this compound exhibit higher clearance in primates?"), citing conflicting literature and proposing follow-up studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
